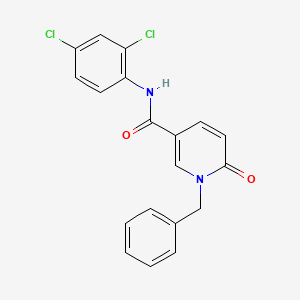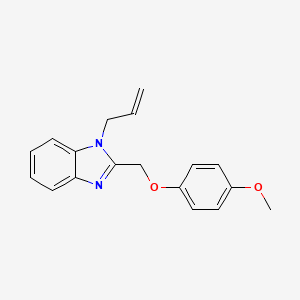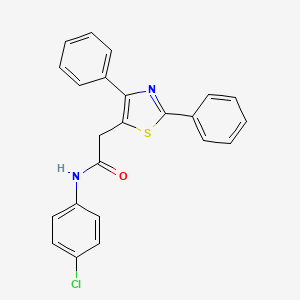
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, commonly known as CPP-ACP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPP-ACP is a white crystalline powder that is soluble in water and ethanol. This compound has shown promising results in various studies, making it a potential candidate for further research.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has focused on the synthesis and biological evaluation of compounds with structural similarities to N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, exploring their potential as antibacterial agents, opioid receptor agonists, and in the treatment of various diseases. For instance, Tsubouchi et al. (1995) detailed the synthesis of optically active 2-oxaisocephems with substituted groups that exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of such compounds in developing new antibiotics (Tsubouchi et al., 1995).
Antimicrobial and Antifungal Applications
Compounds structurally related to this compound have been evaluated for their antimicrobial and antifungal properties. Mokhtari and Pourabdollah (2013) investigated the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, finding significant effectiveness against fungi and pathogenic bacteria, which suggests the potential of related compounds in antimicrobial and antifungal applications (Mokhtari & Pourabdollah, 2013).
Anti-inflammatory and Analgesic Effects
Further research into structurally related compounds includes their potential for anti-inflammatory and analgesic effects. For example, the synthesis and evaluation of novel 2,6-diarylpiperidin-4-ones by Tripathi et al. (2014) demonstrated promising analgesic and antipyretic activities, suggesting that modifications to the piperidine structure can lead to significant pharmacological benefits (Tripathi et al., 2014).
Environmental and Toxicological Studies
Research also extends into the environmental impact and toxicological studies of related chemical compounds. Tang et al. (2012) isolated a strain of Stenotrophomonas sp. capable of hydrolyzing acetamiprid, a neonicotinoid pesticide, demonstrating the potential for bioremediation and reducing environmental pollution from similar compounds (Tang et al., 2012).
Propriétés
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-16-6-8-19(9-7-16)24-15-20(23)21-14-17-10-12-22(13-11-17)18-4-2-3-5-18/h6-9,17-18H,2-5,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDQEDGXJIFVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2551305.png)
![3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2551306.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2551310.png)

![N-(2-chlorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2551315.png)

![N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride](/img/structure/B2551317.png)
![N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2551318.png)
![4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid](/img/structure/B2551320.png)
